Welcome to the BenchChem Online Store!
molecular formula C17H20N2O2 B592219 tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate CAS No. 1083057-14-0

tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

Cat. No. B592219
M. Wt: 284.359
InChI Key: RZGNTHQZYZRDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08012999B2

Procedure details

2-(3-(tert-Butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide (29.8 g, 104 mmol) was dissolved in a mixture of acetonitrile (662 mL) and pyridine (33.8 mL, 418 mmol) under an atmosphere of argon. 4-Methylbenzene-1-sulfonyl chloride (pTsCl, 25.9 g, 136 mmol) was added and the reaction mixture was heated at 75° C. for 5 hours. 2-Aminoethanol (166 mL, 2.75 mol) was added after allowing the reaction mixture to cool to room temperature. After one hour, the acetonitrile was evaporated and the crude product was partitioned between ethyl acetate and a saturated aqueous solution of sodium chloride. The layers were separated and the organic layer was evaporated to dryness and then purified on 1.5 kg of silica gel utilizing a gradient of 0-100% ethyl acetate in hexanes to yield tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate (15.2 g, 51%) as a white solid. ESI-MS m/z calc. 284.1, found 285.2 (M+1)+. Retention time 1.16 minutes. 1H NMR (400 MHz, DMSO-d6) δ 7.99-7.98 (m, 1H), 7.90-7.87 (m, 1H) 7.72-7.7.69 (m, 1H), 7.52 (t, J=7.7 Hz, 1H), 7.31 (d, J=8.3 Hz, 1H), 6.42 (d, J=8.3 Hz, 1H), 5.83 (s, 2H), 2.11 (s, 3H), 1.54 (s, 9H).
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step One
Quantity
662 mL
Type
solvent
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step Two
Quantity
166 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([C:8]1[CH:9]=[C:10]([C:14]2[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][N+:15]=2[O-])[CH:11]=[CH:12][CH:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[N:22]1C=CC=CC=1.CC1C=CC(S(Cl)(=O)=O)=CC=1.NCCO>C(#N)C>[NH2:22][C:16]1[N:15]=[C:14]([C:10]2[CH:9]=[C:8]([CH:13]=[CH:12][CH:11]=2)[C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[C:19]([CH3:20])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
29.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1C=C(C=CC1)C1=[N+](C=CC=C1C)[O-]
Name
Quantity
33.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
662 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
25.9 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
166 mL
Type
reactant
Smiles
NCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the acetonitrile was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was partitioned between ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified on 1.5 kg of silica gel utilizing a gradient of 0-100% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C(=N1)C=1C=C(C(=O)OC(C)(C)C)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.